molecular formula C16H20N4O2S B11268355 Ethyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)butanoate

Ethyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)butanoate

Cat. No.: B11268355
M. Wt: 332.4 g/mol
InChI Key: MPQCEOIGTYPANA-UHFFFAOYSA-N
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Description

Ethyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)butanoate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . This compound is characterized by the presence of an imidazo[2,1-C][1,2,4]triazole ring, which is a fused heterocyclic system containing nitrogen atoms. The phenyl group attached to the imidazole ring enhances its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)butanoate typically involves the cyclization of precursor compounds under specific conditions. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with a suitable imidazole derivative in the presence of a base such as sodium hydride in a solvent like 1,4-dioxane under reflux conditions . The reaction proceeds through nucleophilic substitution and cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in 1,4-dioxane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)butanoate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with nucleic acid synthesis, leading to its antimicrobial and antiviral effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Ethyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)butanoate can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the phenyl group, which enhances its stability and reactivity.

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]butanoate

InChI

InChI=1S/C16H20N4O2S/c1-3-13(14(21)22-4-2)23-16-18-17-15-19(10-11-20(15)16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3

InChI Key

MPQCEOIGTYPANA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)SC1=NN=C2N1CCN2C3=CC=CC=C3

Origin of Product

United States

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